molecular formula C17H22BrNO2 B12778275 N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide CAS No. 87203-75-6

N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide

Cat. No.: B12778275
CAS No.: 87203-75-6
M. Wt: 352.3 g/mol
InChI Key: NFPMYISPENIQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide: is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a dihydroxyphenyl group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a reaction between 3,4-dihydroxybenzaldehyde and 4-methylbenzylamine under acidic conditions.

    Dimethylation: The intermediate is then subjected to dimethylation using formaldehyde and formic acid, resulting in the formation of the dimethylamino group.

    Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: A variety of substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(3,4-dihydroxyphenyl)ethylamine
  • N,N-Dimethyl-1-(4-tolyl)ethylamine
  • 2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethylamine

Uniqueness

N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide is unique due to the presence of both the dihydroxyphenyl and tolyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research and industrial applications.

Properties

CAS No.

87203-75-6

Molecular Formula

C17H22BrNO2

Molecular Weight

352.3 g/mol

IUPAC Name

4-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]benzene-1,2-diol;hydrobromide

InChI

InChI=1S/C17H21NO2.BrH/c1-12-4-7-14(8-5-12)15(18(2)3)10-13-6-9-16(19)17(20)11-13;/h4-9,11,15,19-20H,10H2,1-3H3;1H

InChI Key

NFPMYISPENIQMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)N(C)C.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.